Pyrvinium Pamoate: A Technical Guide to its Discovery, History, and Core Mechanisms
Pyrvinium Pamoate: A Technical Guide to its Discovery, History, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrvinium pamoate, a quinolinium-derived cyanine dye, has a multifaceted history, initially rising to prominence as a potent anthelmintic agent and more recently being investigated for its significant anti-cancer properties. This technical guide provides an in-depth exploration of the discovery, historical development, and core mechanisms of action of pyrvinium pamoate, tailored for a scientific audience. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Discovery and Historical Development
The journey of pyrvinium began in the mid-20th century with the exploration of cyanine dyes for therapeutic purposes.
Initial Discovery and Anthelmintic Use:
-
1946: The parent compound, pyrvinium, was first described in a U.S. patent.[1]
-
1947-1959: A series of studies identified the anthelmintic properties of pyrvinium salts, specifically targeting parasitic worms.[1] Both pyrvinium chloride and pyrvinium pamoate were found to be effective.[1]
-
Superiority of the Pamoate Salt: It was determined that pyrvinium pamoate exhibited similar efficacy to pyrvinium chloride but with lower clinical toxicity.[1] This reduced toxicity was attributed to its lower water solubility, leading to decreased gastrointestinal absorption.[1]
-
1955: Pyrvinium pamoate received FDA approval for the treatment of enterobiasis (pinworm infection).[2]
Transition to Oncology Research:
-
2004: A pivotal discovery revealed that pyrvinium pamoate exhibited potent cytotoxicity against cancer cells, particularly under low-glucose conditions.[3] This finding sparked a new wave of research into its potential as an anti-cancer agent.
-
Post-2004: The focus of publications on pyrvinium pamoate shifted significantly from its anthelmintic activity to its anti-cancer applications.[3]
Synthesis
The chemical synthesis of pyrvinium salts can be achieved through established organic chemistry reactions. One reported method involves the following key steps:
Synthetic Approach: A process for the preparation of pyrvinium pamoate involves the reaction of pyrvinium methyl sulphate with disodium pamoate.[4][5] Further purification steps can be employed to obtain different crystalline forms of pyrvinium pamoate, which can impact its purity and pharmaceutical properties.[4][5][6]
Quantitative Data
In Vitro Anti-Cancer Activity: IC50 Values
Pyrvinium pamoate has demonstrated potent growth-inhibitory effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the specific mutations they carry, particularly within the Wnt signaling pathway.
| Cell Line Subtype | Cell Line | IC50 (nM) | Reference |
| Breast Cancer | |||
| Luminal | MCF-7 | Not specified, but inhibited | [7] |
| Claudin-low | MDA-MB-231 | 1170 ± 105.0 | [7][8] |
| Basal-like | MDA-MB-468 | Not specified, but inhibited | [7] |
| HER2-OE | SkBr3 | Not specified, but inhibited | [7] |
| Colon Cancer | |||
| Wnt pathway mutations | Multiple | 600 - 65,000 | [7] |
| Myeloid Leukemia | |||
| FLT3-ITD-harboring | Molm13 | 50.15 ± 0.43 | [9] |
| Cardiac Fibroblasts | |||
| Ischemic conditions | - | 9.5 | [7] |
| Parasite | |||
| Cryptosporidium parvum | - | 354 | [2] |
Anthelmintic Efficacy: Clinical Data for Enterobiasis
Pyrvinium pamoate has a long history of effective use in treating pinworm infections.
| Study Parameter | Finding | Reference |
| Standard Dosage | 5 mg/kg as a single dose | [2] |
| Higher Dosage Regimen | Up to 35 mg/kg/day for 3-5 days has been used safely in humans. | [2] |
| Clinical Efficacy | Treatment of 185 patients with pyrvinium pamoate resulted in 95% negative tests for pinworms three weeks after therapy. | [10] |
Core Mechanisms of Action
The therapeutic effects of pyrvinium pamoate, both as an anthelmintic and an anti-cancer agent, are attributed to its ability to interfere with fundamental cellular processes, primarily mitochondrial function and the Wnt signaling pathway.
Inhibition of Mitochondrial Respiration
Pyrvinium pamoate disrupts cellular energy metabolism by targeting the mitochondrial electron transport chain.
-
Mechanism in Parasites: In anaerobic organisms like parasitic helminths, the drug inhibits the NADH-fumarate reductase system, which is crucial for ATP production in their hypoxic environment.[11][12]
-
Mechanism in Cancer Cells:
-
Under hypoxic and hypoglycemic conditions, similar to the tumor microenvironment, pyrvinium pamoate inhibits the NADH-fumarate reductase system in cancer cells.[12]
-
Under normoxic conditions, it primarily inhibits Complex I of the electron transport chain.[11] This leads to decreased ATP production and an increase in reactive oxygen species (ROS).[13]
-
Some studies also indicate an activation of Complex II (succinate-ubiquinone reductase) activity under normal conditions.[11]
-
Inhibition of the Wnt Signaling Pathway
Pyrvinium pamoate is a potent inhibitor of the canonical Wnt signaling pathway, a critical pathway in embryonic development and oncogenesis.
-
Mechanism of Action: Pyrvinium pamoate binds to and activates Casein Kinase 1 alpha (CK1α).[14][15]
-
Downstream Effects: Activated CK1α promotes the phosphorylation and subsequent degradation of β-catenin, the primary effector of the Wnt pathway.[14] This prevents the translocation of β-catenin to the nucleus and the transcription of Wnt target genes, such as c-MYC.[7]
-
Alternative Hypothesis: Some studies suggest that pyrvinium pamoate may also act upstream by inhibiting the Akt/GSK-3β/β-catenin pathway.[14]
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of pyrvinium pamoate on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of pyrvinium pamoate (e.g., ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 72-96 hours).[8][16]
-
Viability Assessment:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or Cell Counting Kit-8 (CCK8).[15][17]
-
For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence using a plate reader.[15]
-
For CCK8, add the reagent, incubate, and measure absorbance at 450 nm.[17]
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Mitochondrial Respiration Assay (Seahorse Cell Mito Stress Test)
Objective: To measure the effect of pyrvinium pamoate on mitochondrial function.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Drug Treatment: Treat the cells with the desired concentration of pyrvinium pamoate for a specified time (e.g., 24 hours).[9]
-
Assay Preparation: Wash the cells and incubate them in Seahorse XF assay medium at 37°C in a non-CO2 incubator for one hour prior to the assay.
-
Seahorse Analysis:
-
Load the sensor cartridge with modulators of mitochondrial respiration (oligomycin, FCCP, and rotenone/antimycin A).
-
Perform the Seahorse Cell Mito Stress Test according to the manufacturer's protocol.[9] This will measure the oxygen consumption rate (OCR) in real-time.
-
-
Data Analysis: The assay provides key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[18]
Conclusion
Pyrvinium pamoate has a rich history, evolving from a primary anthelmintic to a promising candidate for cancer therapy. Its well-defined mechanisms of action, centered on the disruption of mitochondrial respiration and the inhibition of the Wnt signaling pathway, provide a strong rationale for its continued investigation. The quantitative data on its efficacy and the established experimental protocols for its study offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable molecule. The favorable safety profile established during its long clinical use for enterobiasis further enhances its appeal for repurposing in oncology and other disease areas.
References
- 1. Pyrvinium Pamoate: Past, Present, and Future as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Pyrvinium Pamoate against Cryptosporidium parvum Infection In Vitro and in a Neonatal Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrvinium Pamoate: Past, Present, and Future as an Anti-Cancer Drug | MDPI [mdpi.com]
- 4. EP3231796A1 - A process for the preparation of pyrvinium pamoate and crystalline forms thereof - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. WO2017178524A1 - A process for the preparation of pyrvinium pamoate and crystalline forms thereof - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering the Role of Pyrvinium Pamoate in the Generation of Integrated Stress Response and Modulation of Mitochondrial Function in Myeloid Leukemia Cells through Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrvinium pamoate in the treatment of pinworm infection (enterobiasis) in the home. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Reprofiling a classical anthelmintic, pyrvinium pamoate, as an anti-cancer drug targeting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. The FDA-Approved Drug Pyrvinium Selectively Targets ER+ Breast Cancer Cells with High INPP4B Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
